2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-
Overview
Description
“2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-” is a derivative of quinoline-2,4-diones . Quinoline-2,4-diones are unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They are valuable in drug research and development .
Synthesis Analysis
The synthetic methodology of quinolin-2,4-dione derivatives has been the focus of many publications . They have been used in the synthesis of related four-membered to seven-membered heterocycles . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2-3 and NH of the quinoline moiety .Chemical Reactions Analysis
Quinolin-2,4-dione derivatives have been used in the synthesis of related four-membered to seven-membered heterocycles . They display different tautomeric forms between the carbonyl groups, CH 2-3 and NH of the quinoline moiety .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
2,4(1H,3H)-Quinazolinedione derivatives, including 7,8-dimethoxy-, have been explored extensively in medicinal chemistry due to their broad spectrum of biological activities. These derivatives constitute an important class of fused heterocycles found in numerous naturally occurring alkaloids. The stability of the quinazolinone nucleus has inspired researchers to introduce various bioactive moieties, leading to the creation of potential medicinal agents. Compounds synthesized from this nucleus have shown significant antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights the importance of quinazoline derivatives in the development of new antibiotics to combat resistance (Tiwary et al., 2016).
Biological Evaluation and Diversity
The structural diversity of quinazoline derivatives, including the 7,8-dimethoxy- variant, opens new fields in the search for active molecules. These compounds have been part of extensive synthesis and biological evaluation, highlighting their potential in developing new therapeutic agents. The diversity of these molecules not only provides a rich resource for medicinal chemistry but also demonstrates the versatility of quinazoline as a core structure for drug development (Demeunynck & Baussanne, 2013).
Optoelectronic Applications
Beyond medicinal chemistry, quinazoline derivatives have found applications in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These derivatives have been used in the development of electronic devices, luminescent elements, and image sensors, demonstrating the broad applicability of quinazoline derivatives beyond the pharmaceutical domain (Lipunova et al., 2018).
CO2 Conversion
Innovative research has also explored the use of ionic liquid-based catalysts for converting CO2 into quinazoline-2,4(1H,3H)-diones, demonstrating the environmental applications of quinazoline derivatives. This research contributes to strategies for reducing atmospheric CO2 concentrations by converting it into value-added chemicals, offering a sustainable approach to addressing climate change challenges (Zhang et al., 2023).
Mechanism of Action
Target of Action
Quinoline derivatives, a class of compounds to which this molecule belongs, have been known to interact with a variety of biological targets, contributing to their diverse pharmaceutical and biological activities .
Mode of Action
Quinoline derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives are known to influence a range of biochemical pathways, leading to diverse downstream effects . More research is required to identify the specific pathways influenced by this compound.
Result of Action
Quinoline derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
7,8-dimethoxy-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-6-4-3-5-7(8(6)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCZFFBFTRODRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)NC(=O)N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488304 | |
Record name | 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00488304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61948-70-7 | |
Record name | 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00488304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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